molecular formula C18H16F2O2 B8367902 3-(2',4'-Difluoro-4-biphenylyl)-2-butenoic acid ethyl ester

3-(2',4'-Difluoro-4-biphenylyl)-2-butenoic acid ethyl ester

Cat. No.: B8367902
M. Wt: 302.3 g/mol
InChI Key: NFDQLLITCOILEQ-UHFFFAOYSA-N
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Description

3-(2',4'-Difluoro-4-biphenylyl)-2-butenoic acid ethyl ester is a useful research compound. Its molecular formula is C18H16F2O2 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H16F2O2

Molecular Weight

302.3 g/mol

IUPAC Name

ethyl 3-[4-(2,4-difluorophenyl)phenyl]but-2-enoate

InChI

InChI=1S/C18H16F2O2/c1-3-22-18(21)10-12(2)13-4-6-14(7-5-13)16-9-8-15(19)11-17(16)20/h4-11H,3H2,1-2H3

InChI Key

NFDQLLITCOILEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.5 g. of 4-amino-2',4'-difluorobiphenyl are dissolved in a mixture of 25 ml. of 35% hydrochloric acid, 50 ml. of acetic acid and 120 ml. of water. The solution is cooled to 0° and 6.9 g. of NaNO2 are added in portions. Subsequently, a solution of 1.5 g. of Cu2Cl2, 0.9 g. of LiCl and 100 g. of crotonic acid ethyl ester in 900 ml. of acetone is added drop-wise at -10° to the stirred mixture under a N2 atmosphere. The mixture is stirred for 4 hours more at 0°-5° and for 14 hours at 20° and extracted with benzene. The extract is washed and evaporated to give 20 g. of crude 2-chloro-3-(2',4'-difluoro-4-biphenylyl)-2-butenoic acid ethyl ester. This is dissolved in 250 ml. of acetic acid to which 50 g. of zinc dust are added. The mixture is stirred for 3 hours at 20° and filtered. After the customary work up, 3-(2',4'-difluoro-4-biphenylyl)-2-butenoic acid ethyl ester, m.p. 54°-56°, is obtained from the filtrate.
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Synthesis routes and methods II

Procedure details

A solution of 23.2 g. of 4-acetyl-2',4'-difluorobiphenyl in 50 ml. of THF and 50 ml. of ether is added slowly dropwise to a solution of 17.5 g. of ethoxyethinylmagnesium bromide in 200 ml. of ether, prepared by reacting ethoxyacetylene with ethyl magnesium bromide. The mixture is stirred for 1 hour at 20°. The reaction product is hydrolyzed with ice water/ammonium chloride and extracted with ether. The combined ether extracts are dried over MgSO4 and evaporated. Residual 1-ethoxy-3-(2',4'-difluoro-4-biphenylyl)-butyn-3-ol is dissolved in 200 ml. of 95% ethanol and 0.05 g. of solid CO2 is added to the solution and the mixture is left to stand for 12 hours at 20°. The customary work up gives 3-(2',4'-difluoro-4-biphenylyl)-2-butenoic acid ethyl ester, m.p. 54°-56°.
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